![molecular formula C13H27N3O B13083646 2-amino-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B13083646.png)
2-amino-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular arrangement, which contributes to its distinct properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one typically involves multiple steps. One common method includes the reaction of a piperidine derivative with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization or distillation to isolate the final product.
化学反应分析
Types of Reactions
2-amino-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives, often using reducing agents like hydrogen or metal hydrides.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
科学研究应用
2-amino-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Research explores its potential therapeutic uses, such as in drug development for treating various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-amino-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets. These interactions can modulate various pathways, leading to the compound’s observed effects. The exact mechanism may vary depending on the context of its use, such as in biological or chemical systems.
相似化合物的比较
Similar Compounds
2-amino-2-methyl-1-propanol: This compound shares some structural similarities but differs in its functional groups and reactivity.
2-amino-2-methylpropan-1-ol: Another related compound with distinct properties and applications.
Uniqueness
2-amino-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one stands out due to its specific molecular structure, which imparts unique reactivity and potential applications. Its ability to undergo various chemical reactions and its diverse applications in research and industry highlight its significance.
属性
分子式 |
C13H27N3O |
|---|---|
分子量 |
241.37 g/mol |
IUPAC 名称 |
2-amino-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one |
InChI |
InChI=1S/C13H27N3O/c1-10(2)15(4)9-12-7-5-6-8-16(12)13(17)11(3)14/h10-12H,5-9,14H2,1-4H3/t11?,12-/m0/s1 |
InChI 键 |
KAQCAABGQLDDHF-KIYNQFGBSA-N |
手性 SMILES |
CC(C)N(C)C[C@@H]1CCCCN1C(=O)C(C)N |
规范 SMILES |
CC(C)N(C)CC1CCCCN1C(=O)C(C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



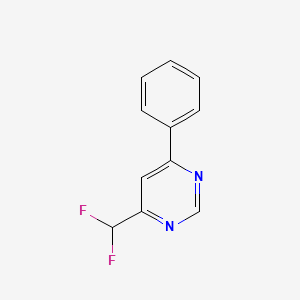
![N-[(2S)-2-[acetyl(cyclopropyl)amino]cyclohexyl]-2-amino-3-methylbutanamide](/img/structure/B13083576.png)


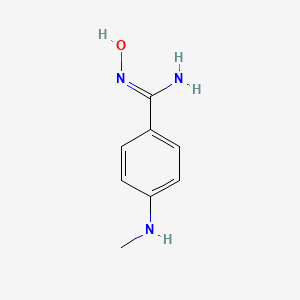
![3-Iodo-2,6,7-trimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13083596.png)
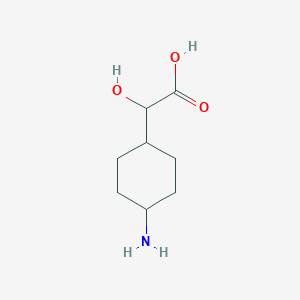
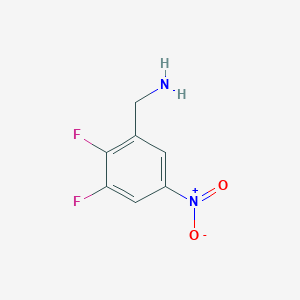
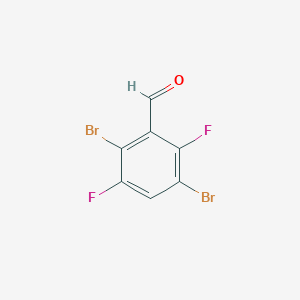
![2-([1,1'-Biphenyl]-4-yl)-9,10-di(naphthalen-2-yl)anthracene](/img/structure/B13083633.png)



